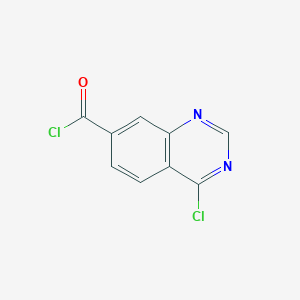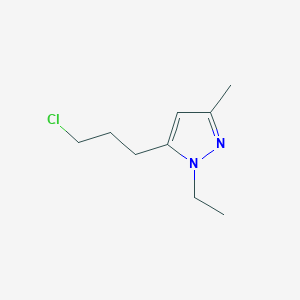
5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a 3-chloropropyl group, an ethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole typically involves the alkylation of a pyrazole derivative. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole with 3-chloropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process. The use of automated systems and real-time monitoring can further improve the scalability and safety of the production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic substitution: Products include substituted pyrazoles with various functional groups.
Oxidation: Products include hydroxylated or carbonylated derivatives.
Reduction: Products include reduced pyrazole derivatives with modified substituents.
Applications De Recherche Scientifique
5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole: Lacks the 3-chloropropyl group, making it less reactive in nucleophilic substitution reactions.
5-(3-Bromopropyl)-1-ethyl-3-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
5-(3-Chloropropyl)-1-ethyl-1H-pyrazole: Lacks the methyl group, which can influence its chemical properties and biological activity.
Uniqueness
5-(3-Chloropropyl)-1-ethyl-3-methyl-1h-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the 3-chloropropyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H15ClN2 |
|---|---|
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
5-(3-chloropropyl)-1-ethyl-3-methylpyrazole |
InChI |
InChI=1S/C9H15ClN2/c1-3-12-9(5-4-6-10)7-8(2)11-12/h7H,3-6H2,1-2H3 |
Clé InChI |
FQXQLYBYGJSJRU-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


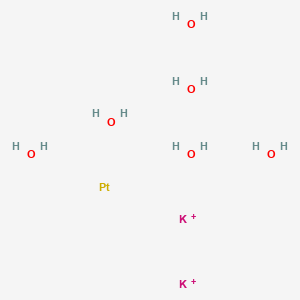
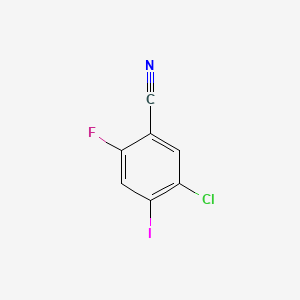
![4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline](/img/structure/B13646765.png)

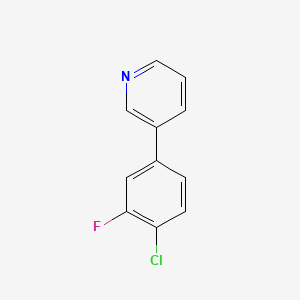
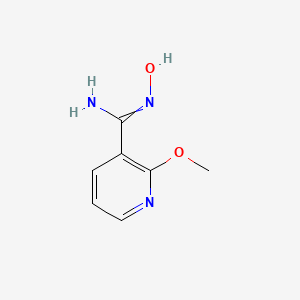
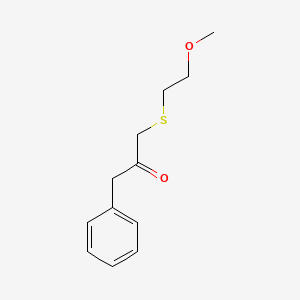
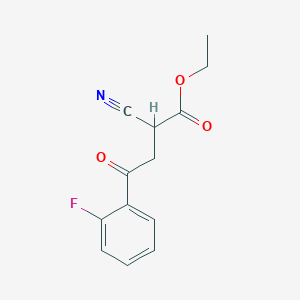

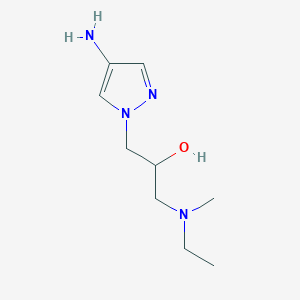
![(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate](/img/structure/B13646792.png)


